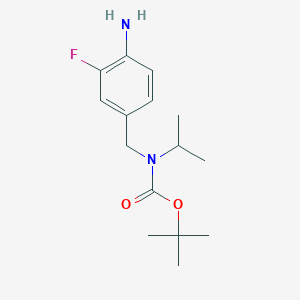
(2-Fluoro-4-iodo-3-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4-iodo-3-methoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of both fluorine and iodine atoms in its structure provides unique reactivity and selectivity, making it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-iodo-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-4-iodo-3-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-iodo-3-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Fluoro-4-iodo-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to create bioconjugates and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Mechanism of Action
The primary mechanism by which (2-Fluoro-4-iodo-3-methoxyphenyl)boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. This involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The presence of the fluorine and iodine atoms influences the electronic properties of the compound, enhancing its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
- (2-Fluoro-3-methoxyphenyl)boronic acid
- (4-Fluoro-2-methoxyphenyl)boronic acid
- (3-Fluoro-4-methoxyphenyl)boronic acid
Comparison: Compared to its analogs, (2-Fluoro-4-iodo-3-methoxyphenyl)boronic acid is unique due to the presence of both fluorine and iodine atoms. This dual substitution provides distinct reactivity patterns and selectivity, making it particularly useful in specific synthetic applications where other boronic acids may not perform as effectively .
Properties
Molecular Formula |
C7H7BFIO3 |
|---|---|
Molecular Weight |
295.84 g/mol |
IUPAC Name |
(2-fluoro-4-iodo-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BFIO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3,11-12H,1H3 |
InChI Key |
SBDBSTAKCCASJU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)I)OC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


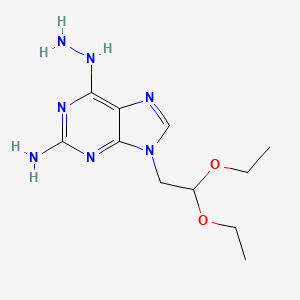

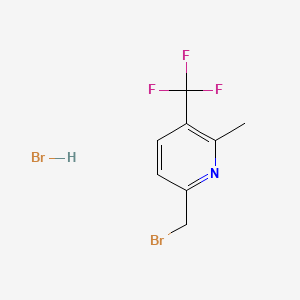

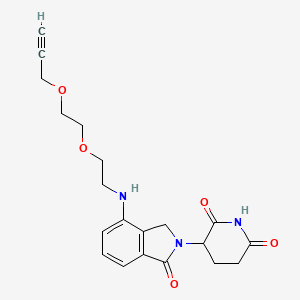
![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)
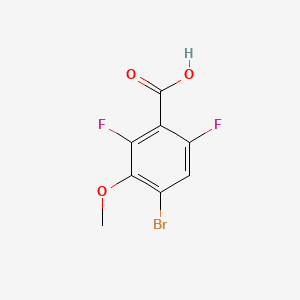

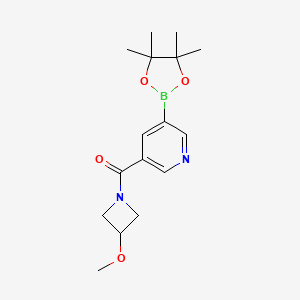
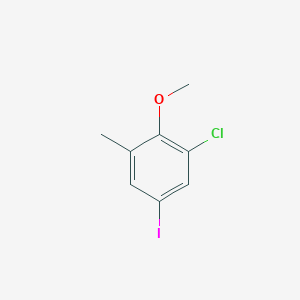
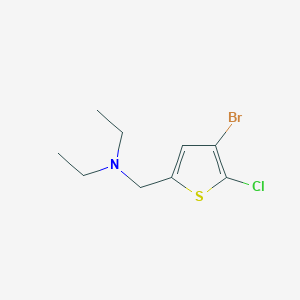
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
